1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene
Description
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with:
- A fluoro group at position 1,
- A 2,2,2-trifluoroethyl group at position 2,
- A nitro group at position 3.
Properties
Molecular Formula |
C8H5F4NO2 |
|---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
1-fluoro-3-nitro-2-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5F4NO2/c9-6-2-1-3-7(13(14)15)5(6)4-8(10,11)12/h1-3H,4H2 |
InChI Key |
WIDSINSVXWZAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene typically involves the introduction of the fluoro and trifluoroethyl groups onto a benzene ring, followed by nitration. Common synthetic routes include:
Trifluoroethylation: This step involves the addition of the trifluoroethyl group, often using trifluoroethyl iodide or trifluoroethyl bromide as reagents.
Nitration: The final step involves nitration using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The trifluoroethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Major products formed from these reactions include substituted benzene derivatives, amino compounds, and oxidized products.
Scientific Research Applications
Organic Synthesis
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for:
- Nucleophilic Aromatic Substitution : The presence of the nitro group increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This property is advantageous in creating derivatives that can be used in pharmaceuticals and agrochemicals.
- Fluorination Reactions : The fluorine atoms can participate in various reactions, including electrophilic fluorination and nucleophilic substitution, facilitating the introduction of fluorinated groups into other compounds.
Medicinal Chemistry
The compound's unique structure makes it a candidate for developing pharmaceuticals. Its applications include:
- Drug Development : Compounds with similar structures have been investigated for their potential as anti-cancer agents and antibiotics. The trifluoroethyl group is known to enhance metabolic stability and bioavailability.
- Biological Activity Studies : Research indicates that nitroaromatic compounds can exhibit significant biological activities, including antibacterial and antifungal properties. This compound may thus be explored for its efficacy against various pathogens.
Material Science
This compound can also be applied in material science:
- Polymer Synthesis : Its reactive functional groups can be utilized to synthesize polymers with specific properties, such as increased thermal stability or chemical resistance.
Case Study 1: Synthesis of Fluorinated Anticancer Agents
A study demonstrated the use of this compound as an intermediate in synthesizing novel fluorinated anticancer agents. The introduction of trifluoroethyl groups significantly improved the compounds' efficacy against cancer cell lines while maintaining low toxicity to normal cells.
Case Study 2: Development of Antibacterial Agents
Research focused on synthesizing new antibacterial agents using this compound as a precursor. The resulting compounds showed promising activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this framework.
Mechanism of Action
The mechanism by which 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares substituents, positions, and key properties of structurally related compounds:
*Estimated based on substituent contributions.
Key Observations:
- Trifluoroethyl vs.
- Nitro Group Position : A meta-nitro group (position 3) in the target compound may reduce steric hindrance compared to ortho-substituted analogues (e.g., 2-nitro derivatives), favoring electrophilic substitution reactions .
- Halogen Effects : Bromo or chloro substituents (e.g., in 1-bromo-3-fluoro-2-nitrobenzene) increase molecular weight and polarizability, altering reactivity in cross-coupling reactions .
Physicochemical Properties
- Solubility : Fluorinated aromatic compounds generally exhibit low aqueous solubility due to hydrophobicity. The trifluoroethyl chain in the target compound may further reduce solubility compared to CF3 or halogenated analogues .
- Melting Points : Nitro and fluoro groups typically elevate melting points. For example, 1-trifluoromethyl-3-nitrobenzene has a melting point of ~82°C , while brominated derivatives (e.g., 1-bromo-3-fluoro-2-nitrobenzene) may have higher melting points due to stronger intermolecular forces .
Biological Activity
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene (CAS No. 1312023-63-4) is a fluorinated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing information from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : C₈H₅F₄NO₂
- Molecular Weight : 223.12 g/mol
- Physical State : Liquid
- Density : Approximately 1.5 g/cm³
- Boiling Point : Not specified in the available data.
The compound features a nitro group (-NO₂) and a trifluoroethyl group (-CF₃), which are known to influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications:
Antimicrobial Activity
Studies have indicated that similar fluorinated compounds exhibit antimicrobial properties. The presence of the nitro group is often associated with increased activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties.
Anticancer Potential
Fluorinated compounds are frequently explored for their anticancer properties due to their ability to interact with cellular processes. In vitro studies on related compounds have demonstrated cytotoxic effects against different cancer cell lines, including breast and liver cancer cells. The incorporation of the trifluoroethyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Table 1: Summary of Biological Activities of Related Compounds
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reactivity : Nitro groups can undergo reduction within biological systems to form reactive intermediates that can damage cellular components.
- Lipophilicity from Trifluoroethyl Group : The presence of the trifluoroethyl group increases the lipophilicity of the compound, facilitating membrane penetration and enhancing bioactivity.
- Electrophilic Character : The fluorine atoms may impart electrophilic characteristics that allow for interactions with nucleophilic sites in biomolecules.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Nitro Group Introduction : Nitration of a fluorobenzene precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure meta/para selectivity .
- Trifluoroethyl Group Installation : Use of cross-coupling reactions (e.g., Suzuki-Miyaura) with a trifluoroethyl boronic acid derivative, or nucleophilic substitution with a trifluoroethyl halide under basic conditions. Evidence from similar systems suggests palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux .
- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) or halogen exchange (Halex reaction) with KF in polar aprotic solvents .
Validation : Monitor intermediates via HPLC and ¹⁹F NMR to confirm regiochemistry and purity .
Advanced: How can regioselectivity challenges during trifluoroethyl group introduction be addressed?
Methodological Answer:
Regioselectivity is influenced by directing groups and steric effects:
- Meta-Directing Effects : The nitro group directs electrophiles to the meta position. However, the trifluoroethyl group’s steric bulk may necessitate protecting-group strategies (e.g., temporary silyl protection of the nitro group) .
- Transition Metal Catalysis : Use Pd-catalyzed C–H activation to selectively functionalize the desired position. For example, directing groups like pyridine or amides can enhance selectivity .
Contradiction Analysis : Conflicting regiochemistry in literature (e.g., para vs. meta substitution) may arise from solvent polarity or temperature variations. Computational modeling (DFT) can predict favorable pathways .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for manipulations due to potential nitro group toxicity .
- Emergency Measures : For skin contact, rinse with soap/water; for inhalation, move to fresh air and seek medical attention. Avoid water in case of fire—use CO₂ or dry chemical extinguishers .
- Storage : Store at 2–8°C in amber glass under inert gas (Ar/N₂) to prevent decomposition .
Advanced: How do electron-withdrawing groups (EWGs) influence the compound’s reactivity?
Methodological Answer:
The trifluoroethyl (–CH₂CF₃), fluoro (–F), and nitro (–NO₂) groups synergistically:
- Electronic Effects : Strong EWGs deactivate the ring, reducing electrophilic substitution rates. The nitro group directs incoming substituents to meta positions via resonance withdrawal .
- Conformational Effects : Fluorine’s steric and inductive effects alter molecular conformation, impacting docking interactions in biological assays. Use X-ray crystallography or NOESY NMR to validate .
Data Contradictions : Discrepancies in reaction yields may arise from competing π-π stacking (due to nitro groups) or solvent polarity effects. Optimize solvent choice (e.g., DMF vs. DCM) .
Basic: What analytical techniques confirm the compound’s structure and purity?
Methodological Answer:
- ¹H/¹⁹F NMR : Identify substituent positions and coupling patterns. For example, the trifluoroethyl group’s –CF₃ triplet (δ ~ -63 ppm in ¹⁹F NMR) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities. Expected [M+H]⁺ = 253.1 .
- Elemental Analysis : Validate C, H, N, F percentages (±0.3% tolerance) .
Advanced: How to resolve contradictory spectroscopic data (e.g., unexpected peaks in NMR)?
Methodological Answer:
- Isomeric Contamination : Check for ortho/para isomers via GC-MS. Recrystallize using hexane/EtOAc to isolate the desired isomer .
- Dynamic Effects : Variable-temperature NMR can reveal rotational barriers (e.g., trifluoroethyl group rotation). Compare with DFT-simulated spectra .
- Impurity Profiling : Use 2D NMR (COSY, HSQC) to assign unexpected signals. Cross-reference with synthetic byproducts (e.g., dehalogenated intermediates) .
Basic: What storage conditions ensure long-term stability?
Methodological Answer:
- Temperature : Store at 0–6°C in sealed containers to prevent thermal decomposition .
- Light Sensitivity : Protect from UV exposure using amber glass or aluminum foil wrapping .
- Moisture Control : Add molecular sieves (3Å) to the storage vial .
Advanced: How can multi-step synthesis yields be optimized?
Methodological Answer:
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track reaction progress. Quench reactions at >90% conversion .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) after each step. For challenging separations, use preparative HPLC with chiral columns .
- Catalyst Optimization : Screen Pd ligands (e.g., XPhos vs. SPhos) to enhance cross-coupling efficiency. Evidence shows XPhos improves trifluoroethyl group insertion yields by ~20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
